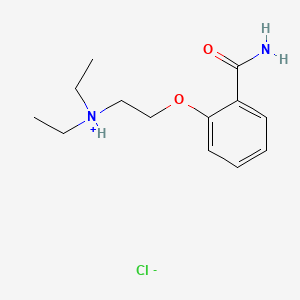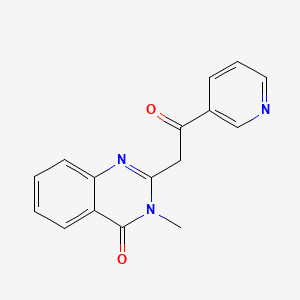![molecular formula C30H35NO B13766776 N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German] CAS No. 6606-01-5](/img/structure/B13766776.png)
N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of phenethyl and benzhydryl groups, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the electrophilic aromatic substitution reaction, where benzene derivatives are functionalized to introduce the necessary substituents . The reaction conditions often include the use of strong acids or bases as catalysts and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether involves its interaction with molecular targets such as receptors and enzymes. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the context and the specific application being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenethyl-N-phenylpropionamide: Structurally similar, used in research and forensic applications.
2-Phenethylamines: A class of compounds with similar structural motifs, widely studied for their biological activities.
Uniqueness
N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether stands out due to its unique combination of phenethyl and benzhydryl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
6606-01-5 |
|---|---|
Formule moléculaire |
C30H35NO |
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
3-[(2-methylphenyl)-phenylmethoxy]-9-(2-phenylethyl)-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C30H35NO/c1-23-11-8-9-18-29(23)30(25-14-6-3-7-15-25)32-28-21-26-16-10-17-27(22-28)31(26)20-19-24-12-4-2-5-13-24/h2-9,11-15,18,26-28,30H,10,16-17,19-22H2,1H3 |
Clé InChI |
HHAVPYYSIKDDQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C2=CC=CC=C2)OC3CC4CCCC(C3)N4CCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


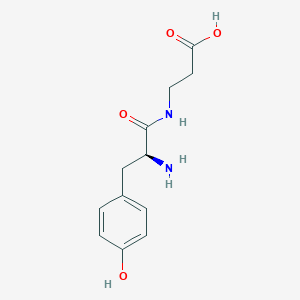
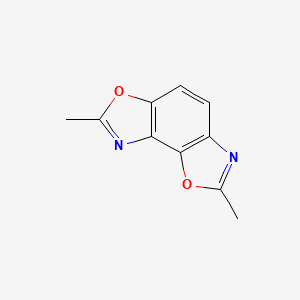
![[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)
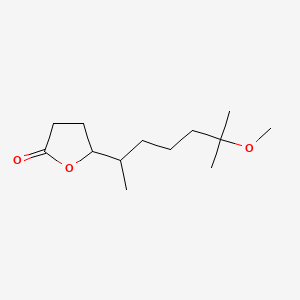

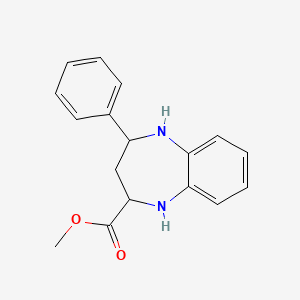
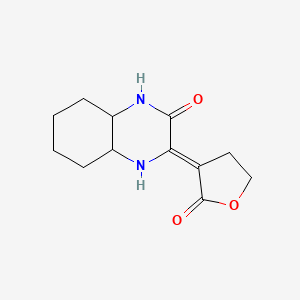


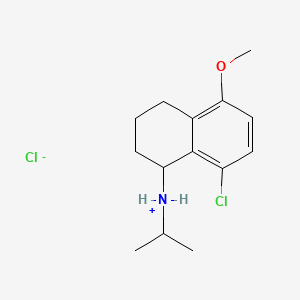

![7,18-dibutyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13766759.png)
